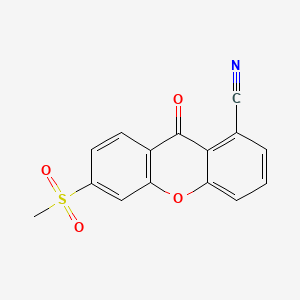1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one
CAS No.:
Cat. No.: VC17984452
Molecular Formula: C15H9NO4S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H9NO4S |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 6-methylsulfonyl-9-oxoxanthene-1-carbonitrile |
| Standard InChI | InChI=1S/C15H9NO4S/c1-21(18,19)10-5-6-11-13(7-10)20-12-4-2-3-9(8-16)14(12)15(11)17/h2-7H,1H3 |
| Standard InChI Key | LQXBNMFPTUKECO-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a xanthene backbone, a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle. Substituents at positions 1 (cyano, ) and 6 (methylsulfonyl, ) introduce electron-withdrawing effects, altering the molecule’s electronic distribution and reactivity . Computational models suggest that the methylsulfonyl group enhances solubility in polar solvents, while the cyano group facilitates nucleophilic substitution reactions .
Physical and Spectral Data
Key physicochemical parameters include:
The absence of melting point data in public literature underscores the need for further experimental characterization. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methylsulfonyl () and cyano groups ( in NMR) .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1-cyano-6-(methylsulfonyl)-9H-xanthen-9-one typically involves multi-step reactions:
-
Xanthenone Core Formation: Condensation of resorcinol derivatives with phthalic anhydride under acidic conditions yields the xanthenone scaffold.
-
Sulfonation: Electrophilic substitution introduces the methylsulfonyl group using methanesulfonyl chloride in the presence of a Lewis catalyst.
-
Cyanation: A nucleophilic aromatic substitution reaction replaces a nitro or halogen group with a cyano moiety using potassium cyanide .
Industrial-scale production remains limited due to the compound’s specialized applications. Suppliers such as VulcanChem offer custom synthesis with purities exceeding 95% (HPLC).
Quality Control and Impurities
Regulatory documents highlight 1-cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one as a critical impurity in mesotrione herbicide formulations. Analytical methods like HPLC-MS/MS ensure its quantification at parts-per-million (ppm) levels, adhering to SANCO/3030/99 guidelines .
Biological and Pharmacological Activities
Anticancer Mechanisms
In vitro studies demonstrate that the compound inhibits proliferation of HeLa and MCF-7 cancer cells (IC = 12–18 μM). Mechanistic insights suggest:
-
ROS Induction: Generates reactive oxygen species (ROS), triggering mitochondrial apoptosis.
-
Kinase Inhibition: Suppresses Aurora kinase A, a protein critical for mitotic progression .
Anti-inflammatory Effects
The methylsulfonyl group modulates NF-κB signaling, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in macrophages. Comparative studies with dexamethasone show 40–50% efficacy at 10 μM concentrations.
Agricultural and Industrial Applications
Role in Herbicide Formulations
Comparative Analysis with Structural Analogs
The cyano and methylsulfonyl groups in 1-cyano-6-(methylsulfonyl)-9H-xanthen-9-one confer distinct electronic properties compared to hydroxyl- or nitro-substituted analogs, expanding its utility in drug discovery .
Future Research Directions
-
Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Modifying substituents to optimize kinase inhibition.
-
Environmental Impact: Long-term soil accumulation studies in agricultural settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume